Exceptional 5-HT2/Alpha-Adrenergic Selectivity Ratio vs. Ketanserin
In a direct comparative study, 1-(1-Naphthyl)piperazine (1-NP) exhibits a 5-HT2 to alpha-adrenergic receptor affinity ratio exceeding 2000. This is markedly higher than the clinically used 5-HT2 antagonist ketanserin, which has a ratio of only 63, and the analog benzoctamine with a ratio of 16 [1]. This indicates that 1-NP offers a much cleaner pharmacological tool for isolating 5-HT2 receptor-mediated effects, minimizing the confounding influence of alpha-adrenergic receptor blockade.
| Evidence Dimension | Selectivity Ratio (5-HT2 Affinity / Alpha-Adrenergic Affinity) |
|---|---|
| Target Compound Data | Ratio > 2000 |
| Comparator Or Baseline | Ketanserin: Ratio = 63; Benzoctamine: Ratio = 16 |
| Quantified Difference | >2000 vs. 63 and 16, representing a >30-fold improvement in selectivity over ketanserin. |
| Conditions | In vitro competitive inhibition assays on vascular 5-HT2 and alpha receptors. |
Why This Matters
This extreme selectivity makes 1-NP the superior choice for experiments where alpha-adrenergic antagonism is an undesirable confound, such as in isolated tissue studies of vascular reactivity or CNS receptor mapping.
- [1] Cohen ML, Fuller RW, Kurz KD. Evidence that blood pressure reduction by serotonin antagonists is related to alpha receptor blockade in spontaneously hypertensive rats. Hypertension. 1983;5(5):676-681. View Source
